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Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
1-Amino-indan-4-ol hydrochloride is a member of the aminoindane class of molecules, a

scaffold of significant interest in medicinal chemistry and drug development. Derivatives of

aminoindane are known for their neuroprotective and catecholamine-modulating activities, with

prominent examples including rasagiline, an irreversible MAO-B inhibitor used in the treatment

of Parkinson's disease.[1] A thorough understanding of the physicochemical properties of novel

aminoindane derivatives like 1-Amino-indan-4-ol hydrochloride is fundamental for their

advancement in research and development, impacting everything from formulation and stability

to bioavailability and analytical method development.

This guide provides a comprehensive technical overview of the core physicochemical

characteristics of 1-Amino-indan-4-ol hydrochloride. It is structured to deliver not just data,

but also the underlying scientific rationale for characterization methodologies. We delve into the

compound's chemical identity, core properties such as solubility and thermal behavior, detailed

spectroscopic profiles, and recommended stability and storage conditions. This document is

designed to serve as a practical and authoritative resource for scientists, enabling them to

handle, analyze, and formulate this compound with confidence and precision.
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Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise structure

and identity. 1-Amino-indan-4-ol hydrochloride is a chiral molecule featuring a bicyclic

indane core, substituted with a primary amine at the 1-position and a hydroxyl group at the 4-

position. The hydrochloride salt form enhances its aqueous solubility and stability.

Caption: Structure of 1-Amino-indan-4-ol Hydrochloride.

Table 1: Chemical Identifiers for 1-Amino-indan-4-ol and Related Compounds

Identifier Value Source

IUPAC Name
(1R)-1-amino-2,3-dihydro-1H-

inden-4-ol hydrochloride

CAS Number
1228561-05-4 (for (R)-free

base)
[2]

Molecular Formula C₉H₁₁NO · HCl [3]

Molecular Weight
185.65 g/mol (Hydrochloride

Salt)
[3]

149.19 g/mol (Free Base) [2]

InChI Key (Free Base)
GWFKPABLUSNUAP-

MRVPVSSYSA-N ((R)-isomer)
[2]

Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) are critical determinants of

its behavior during manufacturing, formulation, and in biological systems.

Appearance and Physical State
The compound is typically supplied as a white to off-white or grey solid, a characteristic

common for many amine hydrochloride salts.[2][4]

Solubility
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The hydrochloride salt form is expected to confer moderate to high solubility in aqueous media.

Solubility in organic solvents will vary based on polarity.

Table 2: Predicted and Observed Solubility Profile

Solvent Expected Solubility Rationale / Notes

Water Soluble

The ionic nature of the

hydrochloride salt and the

polar hydroxyl group promote

aqueous solubility.

Methanol Soluble

A polar protic solvent capable

of hydrogen bonding. The free

base of a related compound,

(R)-(-)-1-Aminoindan, is

soluble in methanol.[5]

DMSO Soluble

A polar aprotic solvent widely

used for dissolving a broad

range of compounds.

Dichloromethane Sparingly Soluble

Lower polarity compared to

protic solvents; solubility is

expected to be limited.

Hexanes / Heptane Insoluble
Non-polar solvents are unlikely

to dissolve a polar salt.

Thermal Analysis
Thermal properties like the melting point are crucial indicators of purity and polymorphic form.

Melting Point: The melting point for the closely related racemic 1-Aminoindan hydrochloride

is reported to be in the range of 206-210 °C.[6] The presence of the hydroxyl group on the

aromatic ring in 1-Amino-indan-4-ol hydrochloride may allow for additional hydrogen

bonding, potentially influencing this value. Differential Scanning Calorimetry (DSC) is the

preferred method for a precise determination.
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Acid-Base Properties (pKa)
The molecule possesses two ionizable centers: the primary amino group and the phenolic

hydroxyl group. Their pKa values are critical for understanding the compound's charge state at

different physiological pHs, which in turn affects its absorption, distribution, metabolism, and

excretion (ADME) properties.

Amino Group (pKa₁): The primary amine, protonated as the hydrochloride salt, will have a

pKa typical of anilinium-like ions, estimated to be in the range of 9-10.

Hydroxyl Group (pKa₂): The phenolic hydroxyl group is weakly acidic, with a pKa typically

around 10.

The proximity of these values suggests that the molecule's net charge will be highly sensitive to

pH changes in the physiological range.

Figure 2: pH-Dependent Ionization States
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Predominant Form

-NH3+, -OH
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-NH2, -O-

pKa₂ ~10
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Caption: Predicted ionization states of 1-Amino-indan-4-ol across a pH range.
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Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unequivocal fingerprint for the molecule, essential for

structural confirmation and quality control. The following data is predictive, based on the known

structure and spectral data from analogous compounds like 1-aminoindan.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons (Ar-H): Expected to appear in the δ 6.5-7.5 ppm region. The substitution

pattern will lead to distinct multiplets.

Indane Methine Proton (CH-NH₃⁺): A multiplet around δ 4.0-4.5 ppm.

Indane Methylene Protons (CH₂): Complex multiplets expected in the δ 1.5-3.0 ppm

range.

Exchangeable Protons (OH, NH₃⁺): Broad signals whose chemical shift is dependent on

solvent and concentration. The NH₃⁺ protons will likely appear as a broad singlet

downfield.

¹³C NMR:

Aromatic Carbons: Signals in the δ 110-160 ppm region. The carbon bearing the -OH

group (C-4) will be significantly downfield.

Indane Methine Carbon (C-1): Signal around δ 50-60 ppm.

Indane Methylene Carbons: Signals in the δ 25-40 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands confirming the presence of key

functional groups.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration Type

3200-3500 (broad) O-H (Phenol) Stretching

2800-3100 (broad) N-H (Ammonium) Stretching

2850-3000 C-H (Aliphatic) Stretching

3010-3100 C-H (Aromatic) Stretching

1500-1600 C=C (Aromatic) Stretching

1200-1300 C-O (Phenol) Stretching

Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is ideal for this molecule.

Expected Ion: The analysis should reveal a prominent molecular ion peak corresponding to

the free base [M+H]⁺ at m/z 150.1.

Fragmentation: Key fragmentation patterns would likely involve the loss of ammonia (NH₃)

from the parent ion.

Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of the compound.

Stability: Phenolic compounds can be susceptible to oxidation, which may lead to coloration

over time. The hydrochloride salt form generally offers better stability than the free base.

Recommended Storage: To ensure long-term stability, the compound should be stored under

an inert gas (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[4] It should be

protected from light and moisture.

Experimental Methodologies
The following protocols are provided as standardized, self-validating systems for the

characterization of 1-Amino-indan-4-ol hydrochloride.
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Figure 3: Analytical Workflow for Compound Characterization
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Caption: A typical workflow for the physicochemical characterization of a new batch.

Protocol: Melting Point Determination by Differential
Scanning calorimetry (DSC)

Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan.

Crimp the pan with a lid. Prepare an identical empty pan as a reference.

Instrumentation: Place both the sample and reference pans into the DSC cell.
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Method: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10

°C/min) to a temperature well above the expected melting point (e.g., 250 °C).

Analysis: The melting point is determined as the onset or peak of the endothermic event on

the resulting thermogram. The sharpness of the peak is an indicator of purity.

Scientist's Note:DSC is superior to traditional melting point apparatus as it provides not

only the melting temperature but also the enthalpy of fusion (ΔHfus), and can reveal

polymorphic transitions, desolvation events, or decomposition, offering a more complete

thermal profile.

Protocol: pKa Determination by Potentiometric Titration
Preparation: Prepare a ~0.01 M solution of 1-Amino-indan-4-ol hydrochloride in deionized

water.

Titration: Calibrate a pH electrode and place it in the sample solution. Titrate the solution with

a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

Data Collection: Record the pH of the solution after each addition of titrant.

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the

pH at the half-equivalence points on the titration curve. Derivative plots (dpH/dV) can be

used to accurately determine the equivalence points.

Scientist's Note:This method directly measures the buffering capacity of the ionizable

groups. For molecules with close pKa values, specialized software may be needed to

deconvolute the titration curve and accurately assign the values.

Protocol: LC-MS for Identity and Purity
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or

water. Dilute to a working concentration of ~10 µg/mL.

Chromatography:

Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Analysis: Perform a full scan from m/z 50 to 500 to find the [M+H]⁺ ion.

Purity: The purity can be estimated by the area percentage of the main peak in the total

ion chromatogram (TIC).

Scientist's Note:The inclusion of formic acid in the mobile phase serves two purposes: it

acidifies the eluent to ensure the amine remains protonated for good peak shape and

efficient ESI+ ionization.

Conclusion
1-Amino-indan-4-ol hydrochloride is a chiral small molecule with physicochemical properties

that make it amenable to research and development. Its nature as a hydrochloride salt provides

good aqueous solubility, while its dual ionizable groups (amine and phenol) dictate a pH-

dependent charge profile crucial for biological interactions. The spectroscopic and thermal

fingerprints outlined in this guide provide a robust framework for its unambiguous identification

and quality assessment. The provided protocols offer standardized methods for researchers to

validate their materials, ensuring reproducibility and reliability in future studies. This

comprehensive characterization serves as a critical foundation for any further investigation into

the therapeutic potential or synthetic application of this promising aminoindane derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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